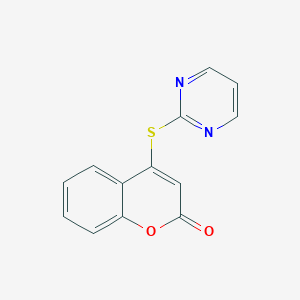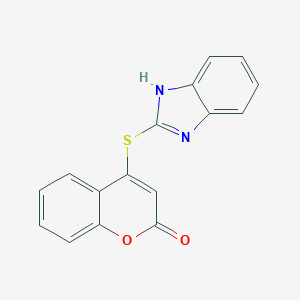![molecular formula C16H21NO4 B495343 2-[(4-Ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid CAS No. 330829-55-5](/img/structure/B495343.png)
2-[(4-Ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(4-Ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid” is a chemical compound with the molecular formula C16H21NO4 . It is a derivative of cyclohexanecarboxylic acid, which is the carboxylic acid of cyclohexane .
Synthesis Analysis
The synthesis of “2-[(4-Ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid” could potentially involve the reaction of cyclohexanecarboxylic acid with an appropriate ethoxyphenylcarbamoyl reagent. Cyclohexanecarboxylic acid itself can be prepared by the hydrogenation of benzoic acid .Molecular Structure Analysis
The molecular structure of “2-[(4-Ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid” is based on the cyclohexanecarboxylic acid structure, with the addition of an ethoxyphenylcarbamoyl group. The carboxyl carbon in cyclohexanecarboxylic acid is sp2-hybridized, making the carboxylic acid group planar with C–C═O and O═C–O bond angles of approximately 120° .Chemical Reactions Analysis
Cyclohexanecarboxylic acid, a related compound, exhibits the reactions typical of carboxylic acids, including its conversion to the acid chloride cyclohexanecarbonyl chloride . It can also be oxidized to cyclohexene . The presence of the benzene ring allows for resonance stabilization of the benzylic carbocation, which means that substitution is likely to occur at the benzylic position .Physical And Chemical Properties Analysis
Cyclohexanecarboxylic acid, a related compound, is a colorless oil that crystallizes near room temperature. It has a density of 1.033 g/mL at 25 °C, a melting point of 30–31 °C, and a boiling point of 232-233 °C . It is soluble in water and organic solvents .Aplicaciones Científicas De Investigación
Recent Advances in Catalytic Oxidation of Cyclohexene
Cyclohexene oxidation is crucial for producing various intermediates used widely in the chemical industry, such as adipic acid and cyclohexanone. Controlled oxidation reactions are synthetically valuable for applications in both academia and industry, highlighting the importance of selective catalytic processes (Cao et al., 2018).
Catalytic Materials for Cyclohexane Oxidation
The oxidation of cyclohexane plays a significant role in manufacturing cyclohexanol and cyclohexanone, essential for producing nylon. Research on various catalysts, including metal and metal oxide loaded silica catalysts, emphasizes the importance of finding efficient catalysts for selective production of these compounds, showcasing the relevance of research into specific carboxylic acid derivatives (Abutaleb & Ali, 2021).
Biotechnological Production of Lactic Acid
Lactic acid's biotechnological production from biomass and its use as a feedstock for green chemistry highlight the exploration of carboxylic acids in sustainable chemical processes. Derivatives of lactic acid, such as lactate ester, can be produced via chemical and biotechnological routes, indicating the potential utility of researching carboxylic acid derivatives for various applications (Gao, Ma, & Xu, 2011).
Extraction and Recovery of Carboxylic Acids
The recovery of carboxylic acids from aqueous solutions using liquid-liquid extraction (LLX) and supercritical fluids is a topic of interest due to the desire to produce organic acids through fermentative routes. This area of research underscores the significance of developing efficient methods for separating carboxylic acids, which could be relevant to extracting and purifying derivatives of "2-[(4-Ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid" (Sprakel & Schuur, 2019).
Propiedades
IUPAC Name |
2-[(4-ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-2-21-12-9-7-11(8-10-12)17-15(18)13-5-3-4-6-14(13)16(19)20/h7-10,13-14H,2-6H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVEJRVMYSFAPPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2CCCCC2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Ethoxyphenyl)carbamoyl]cyclohexane-1-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,4-dichlorophenyl)-2-[(2-oxo-2H-chromen-4-yl)sulfanyl]acetamide](/img/structure/B495263.png)


![4-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]chromen-2-one](/img/structure/B495266.png)
![2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-4(3H)-quinazolinone](/img/structure/B495272.png)

![2-[(4-Fluorophenyl)sulfanyl]nicotinic acid](/img/structure/B495274.png)

![S-(4-fluorophenyl) 2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]-3-pyridinecarbothioate](/img/structure/B495277.png)
![N-(4-fluorophenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]nicotinamide](/img/structure/B495278.png)
![N-[4-(methylsulfanyl)phenyl]-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]nicotinamide](/img/structure/B495279.png)
![methyl 2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]nicotinate](/img/structure/B495280.png)
![Methyl 2-[(2-anilino-2-oxoethyl)sulfanyl]nicotinate](/img/structure/B495282.png)